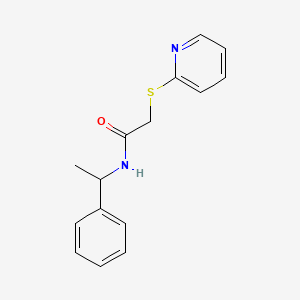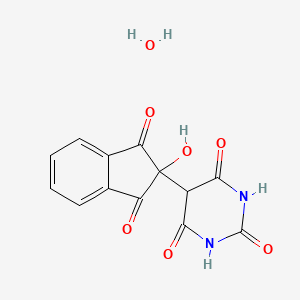![molecular formula C20H17ClO6 B5035215 ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5035215.png)
ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, it has been shown to interact with the estrogen receptor, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may have implications for the treatment of inflammatory and oxidative stress-related diseases. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which may have implications for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its high purity and yield, which makes it suitable for use in lab experiments. However, one of the limitations is its potential toxicity, which may require the use of appropriate safety measures.
Direcciones Futuras
There are several future directions for the study of ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One direction is to further investigate its potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and neurodegenerative diseases. Another direction is to investigate its potential applications in the treatment of cancer, either alone or in combination with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 2-chlorophenol with ethyl 3-oxobutanoate in the presence of a base catalyst. The resulting intermediate is then reacted with 7-hydroxy-4H-chromen-4-one in the presence of a coupling agent to produce the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
Ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Its antioxidant activity has been attributed to its ability to scavenge free radicals and reduce oxidative stress. Its antitumor activity has been attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Propiedades
IUPAC Name |
ethyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-3-24-20(23)12(2)26-13-8-9-14-17(10-13)25-11-18(19(14)22)27-16-7-5-4-6-15(16)21/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQZZQFEACSKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5035133.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5035135.png)
![propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5035141.png)


![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]butanamide](/img/structure/B5035171.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5035175.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035181.png)
![8-[3-(2,4-dichloro-6-methylphenoxy)propoxy]quinoline](/img/structure/B5035189.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035226.png)
![3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5035238.png)